![molecular formula C14H12ClF2N5 B8551035 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride CAS No. 1426309-48-9](/img/structure/B8551035.png)
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
The compound “5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride” is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-b]pyridine core, which is a type of nitrogen-containing heterocycle. This core is substituted with a fluorobenzyl group at the 1-position and a carboximidamide group at the 3-position. Additionally, there are fluorine atoms at the 5-position of the pyrazolo[3,4-b]pyridine ring and the 2-position of the benzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the fluorobenzyl and carboximidamide groups. Fluorinated pyridines can be synthesized using various methods, such as the Umemoto reaction and the Balts-Schiemann reaction .Molecular Structure Analysis
The presence of multiple nitrogen atoms in the molecule suggests that it could participate in hydrogen bonding, either as a hydrogen bond donor or acceptor. The fluorine atoms are highly electronegative, which could result in the formation of polar bonds and influence the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the carboximidamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The fluorine atoms could also be displaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of fluorine atoms could increase its lipophilicity, which could influence its solubility and permeability. The nitrogen-containing heterocycle could also contribute to its basicity .Propriétés
Numéro CAS |
1426309-48-9 |
|---|---|
Formule moléculaire |
C14H12ClF2N5 |
Poids moléculaire |
323.73 g/mol |
Nom IUPAC |
5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C14H11F2N5.ClH/c15-9-5-10-12(13(17)18)20-21(14(10)19-6-9)7-8-3-1-2-4-11(8)16;/h1-6H,7H2,(H3,17,18);1H |
Clé InChI |
SAYWMFNKUAMSSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C3=C(C=C(C=N3)F)C(=N2)C(=N)N)F.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B8550961.png)
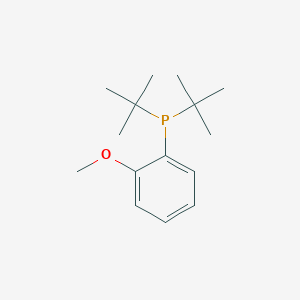


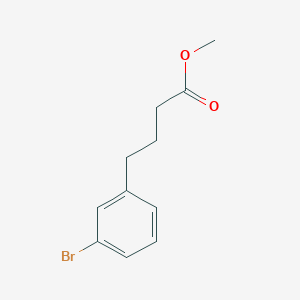
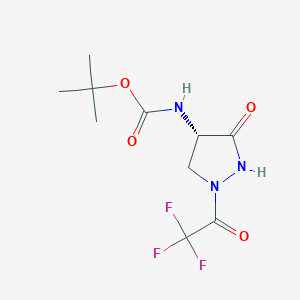
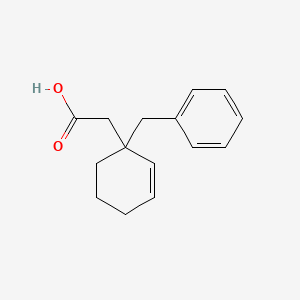
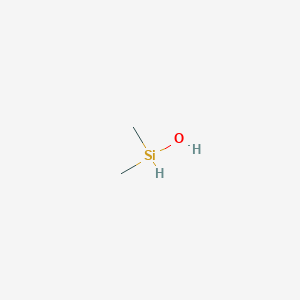
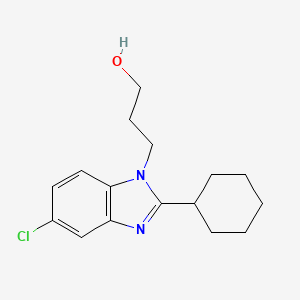
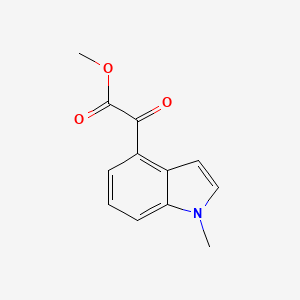
![4-[5-bromo-3-(4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B8551043.png)
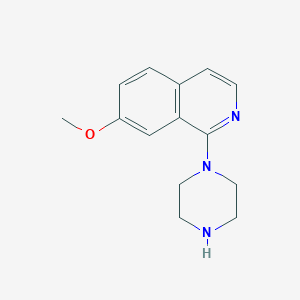

![9H-Purin-2-amine, 6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-ylidene)ethyl]-](/img/structure/B8551052.png)